molecular formula C13H19BrN2O2 B5733873 4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol

Cat. No.: B5733873
M. Wt: 315.21 g/mol
InChI Key: FSYBQTRDRIPYDV-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and a piperazine moiety attached to a phenolic ring

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-15-3-5-16(6-4-15)9-10-7-11(14)8-12(18-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBQTRDRIPYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The final step involves the methylation of the piperazine nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: Lacks the piperazine moiety.

    2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol: Lacks the bromine atom.

    4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]aniline: Contains an aniline group instead of a phenol.

Uniqueness

4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine atom and the piperazine moiety allows for diverse interactions and applications that are not possible with simpler analogs.

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